N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
Pyrazolo[1,5-a]pyrimidines are a class of compounds that contain a pyrazole ring fused with a pyrimidine ring . These compounds are part of a larger family of molecules known as heterocycles, which are cyclic compounds that contain atoms of at least two different elements. Pyrazolo[1,5-a]pyrimidines are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused pyrazole and pyrimidine ring. The presence of nitrogen atoms in the ring structure allows these compounds to form hydrogen bonds and engage in π-π stacking interactions, which can be important for their biological activity .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo a variety of chemical reactions due to the presence of reactive nitrogen atoms and the potential for substitution at various positions on the ring structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary widely depending on the specific compound. Factors such as the presence and nature of substituents on the ring structure can influence properties such as solubility, stability, and reactivity .
Scientific Research Applications
Enaminones as Building Blocks
Enaminones have been utilized as key intermediates in synthesizing substituted pyrazoles, which demonstrate antitumor and antimicrobial activities. This includes reactions with various compounds to yield pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and triazolopyrimidines. Notably, some derivatives have shown cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil, indicating potential for cancer treatment and antimicrobial applications (S. Riyadh, 2011).
Phosphodiesterase 1 Inhibitors
Research into 3-aminopyrazolo[3,4-d]pyrimidinones has led to the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1), with applications in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This work culminated in ITI-214, a clinical candidate demonstrating efficacy in vivo, now in Phase I clinical development for various CNS disorders (Peng Li et al., 2016).
Anti-inflammatory Drugs
Pyrazolo[1,5-a]pyrimidines have been synthesized with a focus on evaluating their anti-inflammatory properties. Modifications to the parent compound resulted in derivatives like 4-Ethyl-4,7-dihydro-2-phenylpyrazolo [1,5-a]pyrimidin-7-one showing significant activity and better therapeutic indices than reference drugs, without ulcerogenic activity. This indicates their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) devoid of common NSAID side effects (G. Auzzi et al., 1983).
cGMP Phosphodiesterase Inhibition
6-Phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase, with potential applications in treating hypertension. These inhibitors have shown enzymatic and cellular activity, as well as in vivo oral antihypertensive activity, highlighting their therapeutic potential (B. Dumaitre & N. Dodic, 1996).
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
The compound likely interacts with its targets by binding to the active site, thereby inhibiting the function of the target protein. This interaction could lead to changes in the protein’s activity, affecting the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
The physicochemical properties and biological characteristics of similar compounds have been predicted to be favorable .
Result of Action
The inhibition of CDK2 can lead to significant alterations in cell cycle progression, potentially inducing apoptosis within cells . This could result in the reduction of tumor growth in cancer treatments.
Future Directions
Future research on pyrazolo[1,5-a]pyrimidines is likely to focus on the development of new derivatives with enhanced biological activity and selectivity for specific targets . The design and synthesis of novel pyrazolo[1,5-a]pyrimidines with improved anti-inflammatory, antiproliferative, and other activities is a promising area of medicinal chemistry research .
Properties
IUPAC Name |
N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4/c1-4-8-17-13-19(21-12-11-15(2)3)24-20(23-17)18(14-22-24)16-9-6-5-7-10-16/h5-7,9-10,13-15,21H,4,8,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFHSIDOGWHLGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NCCC(C)C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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